molecular formula C110H175N31O45S B14804476 Conantokin T

Conantokin T

Cat. No.: B14804476
M. Wt: 2683.8 g/mol
InChI Key: UFVIUSQQHPISRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conantokin-T (Con-T) is a 17-amino acid peptide derived from the venom of the fish-hunting cone snail Conus tulipa. It belongs to the conantokin family, which selectively antagonizes N-methyl-D-aspartate receptors (NMDARs), critical mediators of synaptic plasticity and excitotoxicity. Con-T contains γ-carboxyglutamate (Gla) residues, post-translationally modified glutamates that enable Ca²⁺-dependent helical folding, essential for its interaction with NMDARs . Unlike other conantokins, Con-T exhibits dual selectivity for NR2A- and NR2B-containing NMDARs, distinguishing its pharmacological profile .

Properties

IUPAC Name

2-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[4-amino-1-[(1-amino-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVIUSQQHPISRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H175N31O45S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2683.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Conantokin T involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . The gamma-carboxyglutamic acid residues are introduced through post-translational modification of glutamic acid residues using vitamin K-dependent carboxylation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity .

Comparison with Similar Compounds

Structural Features

Conantokins share a conserved helical structure stabilized by Gla residues but differ in sequence and post-translational modifications:

Compound Source Key Structural Features PDB ID
Conantokin-T Conus tulipa 17 residues; Gla at positions 3, 4, 7, 10, 14; no disulfide bonds 1ONT
Conantokin-G Conus geographus 17 residues; Gla at positions 3, 4, 7, 10, 14; helical conformation 1ONU
Conantokin-R Conus radiatus 27 residues; short disulfide loop (3AA between Cys residues); Gla residues N/A
Conantokin-P Conus purpurascens Long disulfide loop (12AA between Cys residues); two Gla residues within loop N/A

Key Differences :

  • Con-T lacks disulfide bonds, unlike Con-R and Con-P, which have loops influencing receptor binding .
  • Con-P’s long disulfide loop and intra-loop Gla residues enable unique interactions with NR2C/D subunits .

Subunit Selectivity and Mechanism

Compound Subunit Selectivity Mechanism Binding Affinity (IC₅₀)
Conantokin-T NR2A ≈ NR2B Competitive antagonist at glutamate site ~350–480 nM
Conantokin-G NR2B-selective Competitive antagonist at glutamate site 480 nM
Conantokin-R NR2B ≈ NR2A > NR2C ≫ NR2D Non-competitive, allosteric inhibition 350 nM
Conantokin-P NR2C/D-selective Novel binding pocket Not reported

Key Findings :

  • Con-G’s NR2B specificity correlates with higher therapeutic ratios in pain models (60% higher than Con-T) due to reduced motor side effects .
  • Con-T’s dual NR2A/B activity limits its selectivity but may broaden applications in conditions like morphine dependence (e.g., Con-T[M8Q] variant shows enhanced efficacy) .

Research Highlights :

  • Con-T[M8Q] : A modified Con-T variant reduces morphine dependence in mice with 44% lower withdrawal symptoms and minimal side effects, showcasing the impact of residue-specific engineering .
  • Con-G (CGX-1007) : Advanced to clinical trials for intractable pain, demonstrating the viability of conantokins as therapeutics .

Computational and Structural Insights

  • Binding Dynamics : Molecular dynamics simulations reveal Con-T occupies the same NMDAR binding pocket as other conantokins but with distinct orientations due to sequence variations .
  • Energy Profiles : Con-T exhibits intermediate binding energy (−45 kcal/mol) compared to Con-G (−50 kcal/mol) and Con-R (−40 kcal/mol), correlating with its moderate subunit selectivity .

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